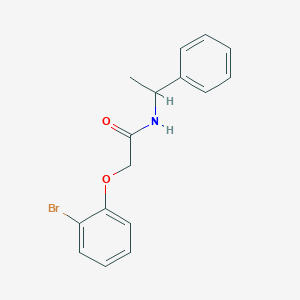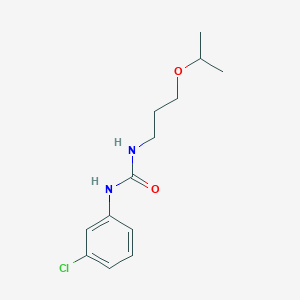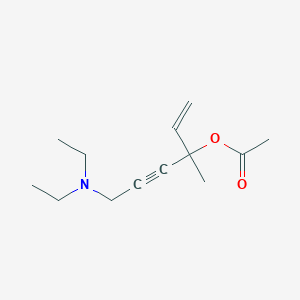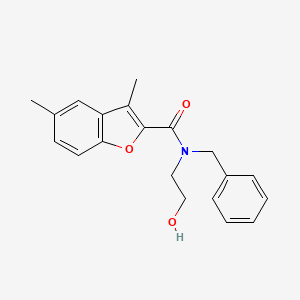
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. In pharmacology, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been investigated for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors. In neuroscience, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been studied for its potential to improve cognitive function and memory.
Wirkmechanismus
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is believed to exert its effects by modulating the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Specifically, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and analgesic properties, as well as the ability to improve cognitive function and memory. Additionally, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to modulate the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide for lab experiments is its ability to modulate the activity of GABA receptors, which are involved in a wide range of physiological processes. Additionally, 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide. One area of interest is the development of new therapeutics based on 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide, particularly for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide and its effects on neuronal excitability. Finally, there is potential for 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide to be used as a research tool for studying the role of GABA receptors in various physiological processes.
Synthesemethoden
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide can be synthesized through a multistep process that involves the reaction between 2-bromophenol and 1-phenylethylamine to form 2-(2-bromophenoxy)ethylamine. This intermediate is then reacted with acetic anhydride to produce 2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide.
Eigenschaften
IUPAC Name |
2-(2-bromophenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12(13-7-3-2-4-8-13)18-16(19)11-20-15-10-6-5-9-14(15)17/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXRATAQQAXVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-difluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5168214.png)
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)


![3-{2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5168238.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)

![methyl 2-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5168286.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5168292.png)

![3-{[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5168303.png)
